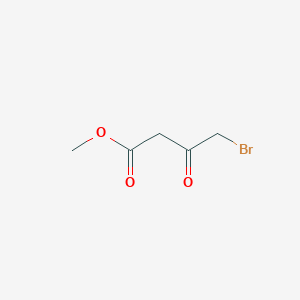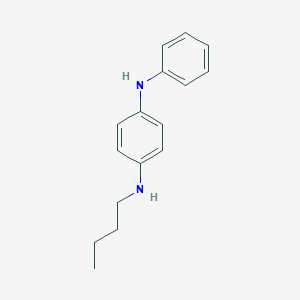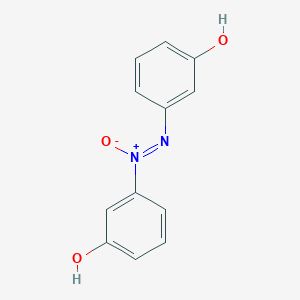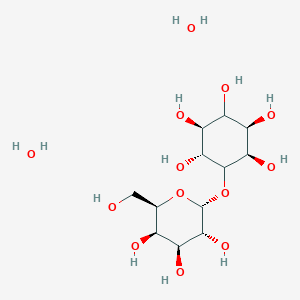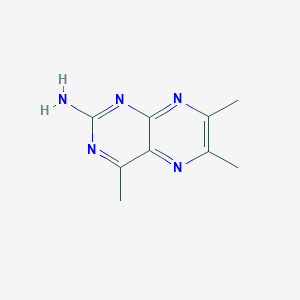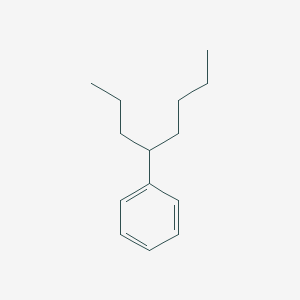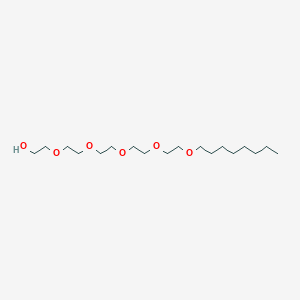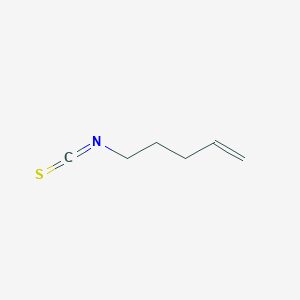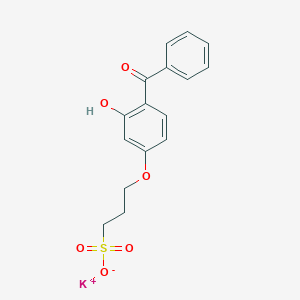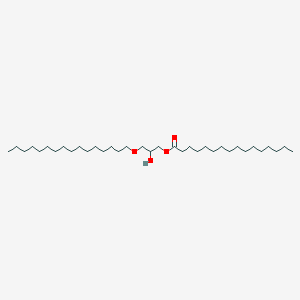
1-O-Hexadecyl-3-O-hexadecanoylglycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-Hexadecyl-3-O-hexadecanoylglycerol, also known as Platelet Activating Factor (PAF), is a phospholipid mediator that plays a crucial role in various physiological and pathological processes. PAF is synthesized by a variety of cells, including platelets, endothelial cells, and leukocytes, and is involved in several cellular processes like inflammation, immune response, and vascular homeostasis.
Applications De Recherche Scientifique
PAF has been extensively studied for its role in various physiological and pathological processes. It is involved in inflammation, immune response, and vascular homeostasis. PAF has been implicated in the pathogenesis of several diseases, including asthma, atherosclerosis, sepsis, and cancer. PAF has also been shown to play a role in the regulation of platelet aggregation and the formation of blood clots.
Mécanisme D'action
PAF exerts its effects by binding to its receptor, PAF receptor (PAFR), which is a G protein-coupled receptor. The binding of PAF to PAFR activates several intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the nuclear factor kappa B (NF-κB) pathway. These signaling pathways regulate various cellular processes, including inflammation, immune response, and vascular homeostasis.
Effets Biochimiques Et Physiologiques
PAF has several biochemical and physiological effects, including the regulation of platelet aggregation, the formation of blood clots, inflammation, immune response, and vascular homeostasis. PAF induces the release of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which play a crucial role in the pathogenesis of several inflammatory diseases. PAF also regulates the expression of adhesion molecules, which are involved in the recruitment of leukocytes to the site of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
PAF is a potent mediator of inflammation and immune response, making it an ideal target for drug development. Several PAF inhibitors have been developed for the treatment of various inflammatory diseases. However, PAF is a complex molecule that is difficult to synthesize, which limits its use in lab experiments. Additionally, PAF is a potent mediator of platelet aggregation and the formation of blood clots, which can be a limitation in the development of PAF inhibitors.
Orientations Futures
Future research on PAF should focus on the development of novel PAF inhibitors for the treatment of various inflammatory diseases. Additionally, the role of PAF in the pathogenesis of cancer should be further investigated, as PAF has been shown to promote tumor growth and metastasis. The development of PAF receptor antagonists may also have potential therapeutic applications in the treatment of cardiovascular diseases. Finally, the use of PAF as a biomarker for the diagnosis and prognosis of various diseases should be explored.
Méthodes De Synthèse
PAF is synthesized by the enzymatic activity of PAF acetylhydrolase (PAF-AH) on the precursor molecule, 1-O-alkyl-2-acetyl-sn-glycerol-3-phosphocholine (PAPC). PAF-AH catalyzes the removal of the acetyl group from the sn-2 position of PAPC, resulting in the formation of PAF. PAF can also be synthesized by the alternative pathway, which involves the transfer of the acetyl group from acetyl-CoA to the sn-2 position of 1-O-alkyl-sn-glycerol-3-phosphocholine (alkyl-GPC) by the enzyme acetyltransferase.
Propriétés
Numéro CAS |
17810-56-9 |
|---|---|
Nom du produit |
1-O-Hexadecyl-3-O-hexadecanoylglycerol |
Formule moléculaire |
C35H70O4 |
Poids moléculaire |
554.9 g/mol |
Nom IUPAC |
(3-hexadecoxy-2-hydroxypropyl) hexadecanoate |
InChI |
InChI=1S/C35H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38-32-34(36)33-39-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34,36H,3-33H2,1-2H3 |
Clé InChI |
NINHZDDYUBJLFZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)O |
Synonymes |
1-16C-3-16COOH-glycerol 1-O-hexadecyl-3-O-hexadecanoylglycerol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



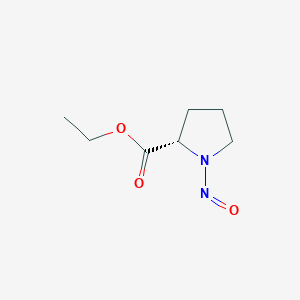
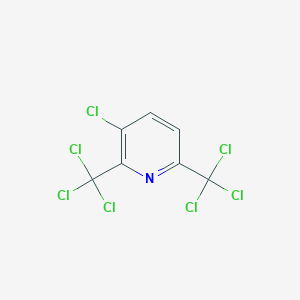
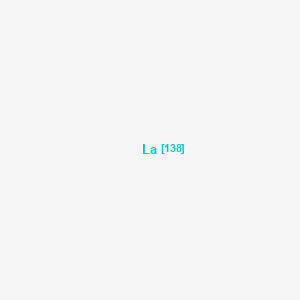
![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)
